N-(2-ethyl-6-methylphenyl)-2-[3-(3-methoxypropyl)-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetamide
Description
The exact mass of the compound this compound is 458.23179083 g/mol and the complexity rating of the compound is 723. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
N-(2-ethyl-6-methylphenyl)-2-[3-(3-methoxypropyl)-4-oxo-7-phenylpyrrolo[3,2-d]pyrimidin-5-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30N4O3/c1-4-20-13-8-10-19(2)24(20)29-23(32)17-31-16-22(21-11-6-5-7-12-21)25-26(31)27(33)30(18-28-25)14-9-15-34-3/h5-8,10-13,16,18H,4,9,14-15,17H2,1-3H3,(H,29,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYICAYXWERDPOM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC(=C1NC(=O)CN2C=C(C3=C2C(=O)N(C=N3)CCCOC)C4=CC=CC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-ethyl-6-methylphenyl)-2-[3-(3-methoxypropyl)-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetamide is a synthetic compound with potential biological activities. This article aims to summarize its biological activity based on existing literature, including antimicrobial properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by its complex structure, which includes a pyrrolo[3,2-d]pyrimidine core. The molecular formula is , and its molecular weight is approximately 354.45 g/mol. The presence of various functional groups contributes to its biological activity.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities:
1. Antimicrobial Activity
- Various studies have explored the antimicrobial properties of compounds with similar structures. For instance, phenothiazine derivatives have shown significant activity against a range of bacteria and fungi, suggesting that derivatives of pyrrolo[3,2-d]pyrimidines may possess similar properties .
- A study utilizing the disc diffusion method reported inhibition zones against pathogens such as Escherichia coli and Candida albicans, indicating potential effectiveness as an antimicrobial agent .
2. Anticancer Potential
- Compounds within the pyrrolo[3,2-d]pyrimidine class have been investigated for anticancer properties. The mechanism often involves the inhibition of key enzymes or pathways involved in cancer cell proliferation. For example, some derivatives have been reported to inhibit kinase activity, which is crucial for tumor growth and survival .
- Research has demonstrated that certain analogs can induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of Bcl-2 family proteins.
3. Enzyme Inhibition
- The compound's structure suggests potential as an enzyme inhibitor. Similar compounds have been shown to inhibit proteases and kinases, which are critical in various biological processes including viral replication and cancer progression .
Case Studies and Research Findings
Several studies highlight the biological activity of related compounds:
The biological activity of this compound may involve several mechanisms:
- Inhibition of Enzymatic Activity : Compounds with similar structures often act as inhibitors for various enzymes such as kinases and proteases.
- Induction of Apoptosis : Through the activation of apoptotic pathways, these compounds can trigger cell death in malignant cells.
- Antioxidant Properties : Some derivatives exhibit antioxidant activity which may contribute to their overall therapeutic effects by reducing oxidative stress in cells.
Scientific Research Applications
Biological Activities
1. Anticancer Activity
Research indicates that compounds similar to N-(2-ethyl-6-methylphenyl)-2-[3-(3-methoxypropyl)-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetamide exhibit significant anticancer properties. Studies have shown that pyrrolopyrimidine derivatives can inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth and survival. For instance, the compound may inhibit the activity of kinases associated with cancer cell survival and proliferation.
2. Anti-inflammatory Effects
The compound has shown potential anti-inflammatory effects in preliminary studies. Compounds with similar structures have been investigated for their ability to reduce inflammation markers in various models of inflammatory diseases. This suggests that this compound could be explored further for therapeutic applications in chronic inflammatory conditions.
Case Studies
Case Study 1: Anticancer Screening
In a study conducted on various pyrrolopyrimidine derivatives, including N-(2-ethyl-6-methylphenyl)-2-[3-(3-methoxypropyl)-4-oxo-7-pheny...], researchers evaluated their efficacy against different cancer cell lines. The results demonstrated a significant reduction in cell viability at micromolar concentrations, indicating strong anticancer potential.
Case Study 2: Inflammatory Disease Models
Another study assessed the anti-inflammatory properties of related compounds in murine models of arthritis. The administration of these compounds resulted in decreased levels of pro-inflammatory cytokines and improved clinical scores in treated animals compared to controls.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
